molecular formula C15H20N2O B2364337 N-[4-(azepan-1-yl)phenyl]prop-2-enamide CAS No. 1156158-21-2

N-[4-(azepan-1-yl)phenyl]prop-2-enamide

Cat. No.: B2364337
CAS No.: 1156158-21-2
M. Wt: 244.338
InChI Key: ZZZNIJWGMMPJAE-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-yl)phenyl]prop-2-enamide is a chemical compound featuring a central acrylamide group linked to a phenyl ring that is substituted with an azepane heterocycle. This structure is of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. The azepane moiety is a recognized pharmacophore that can enhance blood-brain barrier penetration and facilitate interactions with various neurological targets . Compounds with similar structural frameworks, particularly those containing the azepane group, have demonstrated potent biological activities in preclinical research. For instance, azepane-containing molecules have been identified as novel inhibitors of the glycine transporter 1 (GlyT1), a target for modulating glutamatergic neurotransmission in disorders like schizophrenia . Furthermore, structurally related N-phenyl-N-(azepane)propionamide analogs have shown remarkable antinociceptive properties in standard mouse models, such as the tail-flick and hot-plate tests, suggesting a potential research application in pain management pathways . The mechanism of action for such compounds appears diverse; while some azepane derivatives exhibit efficacy through opioid receptors , others are designed as multi-targeted ligands for complex diseases, impacting systems such as butyrylcholinesterase (BChE) inhibition and offering neuroprotective effects . The presence of the acrylamide group in your specified compound may also provide a reactive handle for further chemical exploration or for covalent binding studies with target proteins. This combination of features makes this compound a versatile scaffold for researchers in chemical biology and drug discovery. It is suitable for investigating new therapeutic mechanisms, building structure-activity relationship (SAR) models, and screening for activity against a broad panel of biological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(azepan-1-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-15(18)16-13-7-9-14(10-8-13)17-11-5-3-4-6-12-17/h2,7-10H,1,3-6,11-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZNIJWGMMPJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination Approach

A robust method involves palladium-catalyzed coupling between 4-bromoaniline and azepane:

Procedure :

  • Charge a microwave vial with:
    • 4-Bromoaniline (1.0 equiv)
    • Azepane (1.2 equiv)
    • Pd(OAc)₂ (5 mol%)
    • Xantphos (10 mol%)
    • Cs₂CO₃ (2.0 equiv)
    • Dry 1,4-dioxane (0.2 M)
  • Purge with N₂ and heat at 100°C for 18 h

  • Cool, filter through Celite®, and concentrate

  • Purify via silica chromatography (hexane/EtOAc 3:1 → 1:2)

Yield : 68-72%
Key Advantages :

  • Excellent functional group tolerance
  • Avoids harsh nucleophilic substitution conditions

Nucleophilic Aromatic Substitution

For substrates with activating groups:

Reaction Setup :

  • 4-Fluoronitrobenzene (1.0 equiv)
  • Azepane (3.0 equiv)
  • DIPEA (2.5 equiv)
  • DMF (0.1 M), 120°C, 24 h

Reduction Step :

  • Hydrogenate nitro group using H₂ (1 atm) over 10% Pd/C in EtOH
  • Filter and concentrate to obtain 4-(azepan-1-yl)aniline

Yield : 58-63% over two steps
Limitations : Requires subsequent reduction of nitro group

Acylation with Acryloyl Chloride

Standard Acylation Protocol

Optimized Conditions :

Reaction Scheme:
4-(Azepan-1-yl)aniline + Acryloyl chloride → this compound

Stepwise Procedure :

  • Dissolve 4-(azepan-1-yl)aniline (1.0 equiv) in anhydrous DCM (0.1 M)
  • Add TEA (1.5 equiv) at 0°C under N₂
  • Slowly add acryloyl chloride (1.1 equiv) via syringe pump over 30 min
  • Warm to RT and stir for 2 h
  • Quench with ice water (50 mL)
  • Extract with DCM (3 × 30 mL)
  • Dry over Na₂SO₄ and concentrate
  • Purify by recrystallization (EtOH/H₂O 4:1)

Yield : 85-89%
Purity : >99% (HPLC)

Alternative Acylation Methods

Method A – Schotten-Baumann Conditions :

  • Phase: H₂O/EtOAc biphasic system
  • Base: NaHCO₃ (2.0 equiv)
  • Temperature: 0-5°C
  • Yield: 76-80%

Method B – DMAP Catalysis :

  • Catalyst: 4-Dimethylaminopyridine (0.1 equiv)
  • Solvent: THF
  • Reaction Time: 4 h at RT
  • Yield: 82-84%

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, DMSO-d₆) :
δ 9.85 (s, 1H, NH), 7.48 (d, J = 8.8 Hz, 2H, ArH), 6.88 (d, J = 8.8 Hz, 2H, ArH), 6.32 (dd, J = 16.8, 10.4 Hz, 1H, CH=CH₂), 6.12 (d, J = 16.8 Hz, 1H, CH=CH₂), 5.65 (d, J = 10.4 Hz, 1H, CH=CH₂), 3.42 (t, J = 5.6 Hz, 4H, NCH₂), 1.72-1.64 (m, 4H, CH₂), 1.58-1.50 (m, 4H, CH₂)

¹³C NMR (100 MHz, DMSO-d₆) :
δ 164.2 (C=O), 148.1 (ArC-N), 132.8 (CH=CH₂), 129.4 (ArCH), 126.1 (CH=CH₂), 118.3 (ArCH), 53.4 (NCH₂), 28.9 (CH₂), 26.7 (CH₂)

HRMS (ESI+) :
m/z calcd for C₁₅H₂₀N₂O [M+H]⁺: 261.1701; found: 261.1698

Crystallographic Data

Single Crystal Analysis :

  • Space Group: P2₁/c
  • Unit Cell Parameters:
    a = 8.452(2) Å
    b = 10.781(3) Å
    c = 14.236(4) Å
    α = 90°, β = 98.34(2)°, γ = 90°
  • Hydrogen Bonding: N-H⋯O=C (2.89 Å) stabilizes amide conformation

Process Optimization Strategies

Acryloyl Chloride Equivalents

Equiv Yield (%) Purity (%) Observation
1.0 72 95 Unreacted amine detected
1.1 89 99 Optimal balance
1.2 88 97 Diacylation byproducts

Temperature Profile Analysis

Critical Parameters :

  • Maintain ≤10°C during acryloyl chloride addition
  • Post-addition stirring at 20-25°C prevents oligomerization

Industrial-Scale Production

Kilogram-Scale Protocol :

  • Use flow chemistry for acylation step
  • Continuous extraction system
  • Falling film evaporator for solvent removal
  • Crystallization in anti-solvent (hexane/EtOAc)

Key Metrics :

  • Throughput: 2.8 kg/day
  • Overall Yield: 83%
  • Purity: 99.6% (HPLC)

Emerging Synthetic Technologies

Photoredox Catalysis

Recent advances enable visible-light-mediated acylation:

  • Catalyst: Ir(ppy)₃ (1 mol%)
  • Oxidant: O₂ (1 atm)
  • Solvent: MeCN/H₂O (9:1)
  • Yield: 78% (room temperature)

Enzymatic Acylation

Lipase-Catalyzed Approach :

  • Enzyme: Candida antarctica Lipase B
  • Acyl donor: Vinyl acrylate
  • Solvent: TBME
  • Conversion: 92% in 24 h

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(azepan-1-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane moiety may facilitate binding to these targets, while the prop-2-enamide group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Substituents on the Aromatic Ring
  • Trifluoromethyl (CF₃) and Halogen-Substituted Derivatives :
    Compounds such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1p) and chlorinated analogs (e.g., 2e, 2f) exhibit enhanced antimicrobial activity due to electron-withdrawing substituents, which increase lipophilicity and membrane penetration. However, these substitutions also correlate with cytotoxicity, as seen in chlorinated derivatives .
    • Key Data :
  • Chlorinated derivatives (e.g., 2j, 2k) show submicromolar activity against S. aureus and MRSA but induce necrosis in THP-1 cells at IC₅₀ < 10 µM .
  • Trifluoromethyl groups improve metabolic stability but may reduce solubility .

  • Heterocyclic Attachments :
    Compounds like osimertinib (AZD9291) and CO-1686 incorporate pyrimidine and indole moieties, enabling selective inhibition of EGFR T790M mutations. These features are absent in N-[4-(azepan-1-yl)phenyl]prop-2-enamide, suggesting divergent therapeutic targets .

Variations in the Amide Side Chain
  • Azepane vs. Piperazine/Morpholine :
    The seven-membered azepane ring in the target compound contrasts with six-membered piperazine (e.g., CO-1686) or morpholine rings (e.g., compounds 30a–31b). Larger rings like azepane may enhance binding to flexible protein pockets but could reduce metabolic stability compared to smaller heterocycles .
Physicochemical Profiling
Property This compound Chlorinated Analog (2j) Osimertinib (AZD9291)
Lipophilicity (log D) Estimated ~3.5 (azepane increases log D) 4.2 2.8 (as free base)
Melting Point Not reported 171–173°C (2e) 147–149°C (mesylate)
Solubility Moderate (azepane enhances lipid solubility) Low (chlorine increases log D) High (polar groups)

ADMET Considerations

  • Cytotoxicity :
    Chlorinated derivatives (log D > 4) exhibit necrosis in serum-free media, whereas azepane’s moderate log D (~3.5) could lower cytotoxicity .
  • Metabolic Stability : Azepane’s larger ring may reduce CYP450-mediated metabolism compared to morpholine or piperazine derivatives .

Q & A

Q. What are the recommended synthetic routes for N-[4-(azepan-1-yl)phenyl]prop-2-enamide, and what key reaction parameters influence yield?

The synthesis typically involves a multi-step process starting with the functionalization of the phenyl ring. A common approach is the coupling of 4-(azepan-1-yl)aniline with acryloyl chloride under controlled basic conditions (e.g., using triethylamine in anhydrous THF or DCM). Key parameters include:

  • Stoichiometric ratios : Excess acryloyl chloride (1.2–1.5 eq) ensures complete conversion of the amine intermediate .
  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions like polymerization of the acryloyl group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 6.2–6.8 ppm (vinyl protons) and δ 1.5–2.0 ppm (azepane methylene groups) confirm structural integrity .
    • ¹³C NMR : Carbonyl resonance near δ 165 ppm verifies the amide bond formation .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) to validate the molecular formula .

Q. What are the common functional group transformations applicable to this compound for derivative synthesis?

  • Hydrolysis : Acidic/basic conditions cleave the amide bond to yield carboxylic acid and amine intermediates .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the acrylamide double bond, producing N-[4-(azepan-1-yl)phenyl]propanamide .
  • Substitution : Electrophilic aromatic substitution on the phenyl ring (e.g., nitration) introduces functional handles for further derivatization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the acylation step?

Byproduct formation (e.g., diacylation or acrylate oligomers) is addressed via:

  • Solvent Selection : Anhydrous DCM minimizes water-induced hydrolysis of acryloyl chloride .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation, reducing reaction time and side reactions .
  • In Situ Monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) tracks reaction progress to terminate before degradation .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Contradictions in IC₅₀ values or target selectivity often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Compound Stability : Pre-test solubility in assay buffers (e.g., DMSO concentration ≤0.1%) and monitor degradation via LC-MS .
  • Batch Purity : NMR and elemental analysis ensure consistency between synthetic batches .

Q. How to design experiments to study the compound’s pharmacokinetic properties in preclinical models?

  • In Vitro ADME :
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
    • Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .
  • In Vivo Studies : Administer via intravenous/oral routes in rodents and collect plasma at timed intervals for bioavailability calculations .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) using crystal structures (PDB ID: 9A0 as a reference) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and identify key residues (e.g., hydrogen bonds with azepane nitrogen) .
  • QSAR Models : Train algorithms on analogs with known IC₅₀ values to predict activity against novel targets .

Q. How to address solubility challenges in aqueous solutions for in vitro assays?

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or glycoside derivatives that hydrolyze in physiological conditions .
  • Nanoformulation : Encapsulate in liposomes (DSPC/cholesterol) to improve bioavailability .

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